molecular formula C10H11BrN2 B1283661 6-Bromo-3-ethyl-1-methylindazole CAS No. 215815-09-1

6-Bromo-3-ethyl-1-methylindazole

Cat. No. B1283661
M. Wt: 239.11 g/mol
InChI Key: YEMQBIFFMIZONT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various bromo-substituted indazole and related compounds has been a subject of interest due to their potential pharmacological properties. In the context of 6-Bromo-3-ethyl-1-methylindazole, although not directly synthesized in the provided papers, related compounds have been synthesized through various methods. For instance, a mecarbinate derivative was synthesized and single crystals were grown using acetone under ambient conditions, with the molecular structure confirmed by DFT calculations . Another synthesis involved the preparation of 2-amino-5-methylbenzoic acid, which was then used to synthesize bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs . Additionally, a novel synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate was described, which serves as an intermediate in the preparation of potential glycine site antagonists .

Molecular Structure Analysis

The molecular structure of bromo-substituted compounds is crucial for their biological activity. The single crystal X-ray analysis and vibrational spectral studies of the synthesized mecarbinate derivative provided insights into the optimized molecular crystal structure, which was determined based on DFT calculations . Such structural analyses are essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of bromo-substituted compounds is highlighted by their use in the synthesis of various derivatives. For example, novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives were synthesized and subjected to electrophilic substitution reactions to evaluate their antibacterial activity . Similarly, 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized by condensation reactions and tested for antiviral and cytotoxic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted compounds are characterized using various analytical techniques. Infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis were used to confirm the structures of the synthesized compounds . These properties are indicative of the compounds' stability, reactivity, and potential as pharmaceutical agents.

Case Studies

While the provided papers do not directly discuss case studies involving 6-Bromo-3-ethyl-1-methylindazole, they do provide insights into the potential applications of similar bromo-substituted compounds. For instance, some of the synthesized 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety exhibited good antimicrobial activity . The antiviral and cytotoxic activities of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were also investigated, with one compound showing potent activity against vaccinia virus .

Scientific Research Applications

Immunomodulatory and Anticancer Activities

A study by Abdel-Aziz et al. (2009) discussed the synthesis of 6-Bromo-3-ethyl-1-methylindazole derivatives and their application in immunomodulation and cancer treatment. They found that these compounds inhibited LPS-stimulated NO generation in murine macrophage cells and exhibited cytotoxicity against colon carcinoma and hepatocellular carcinoma cells (Abdel-Aziz et al., 2009).

Antiviral and Cytotoxic Activity

Chen et al. (2011) synthesized ethyl 6-Bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives, closely related to 6-Bromo-3-ethyl-1-methylindazole, and evaluated them for anti-Hepatitis B virus activity. They found that several compounds effectively inhibited the replication of HBV DNA (Chen et al., 2011).

Antimicrobial Activity

Research by Bhagat et al. (2012) on 3-Substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, which include similar bromo-indazole structures, revealed significant antimicrobial activity against various bacterial strains (Bhagat et al., 2012).

Anticonvulsant Agents

A study by Ugale et al. (2012) on 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one, a compound structurally related to 6-Bromo-3-ethyl-1-methylindazole, showed significant anticonvulsant activity in experimental models without signs of neurotoxicity or hepatotoxicity (Ugale et al., 2012).

Synthesis and Crystal Structure Studies

Liao et al. (2006) utilized 1-ethyl-3-methylimidazolium bromide, a compound with a structural component similar to 6-Bromo-3-ethyl-1-methylindazole, in the synthesis and crystallization of coordination polymers. This highlights the potential of such structures in material science and coordination chemistry (Liao et al., 2006).

properties

IUPAC Name

6-bromo-3-ethyl-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-3-9-8-5-4-7(11)6-10(8)13(2)12-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMQBIFFMIZONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572790
Record name 6-Bromo-3-ethyl-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-ethyl-1-methylindazole

CAS RN

215815-09-1
Record name 6-Bromo-3-ethyl-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215815-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-ethyl-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methanesulfonic acid 5-bromo-2-propionyl-phenyl ester (2.00 g, 6.51 mmol) was combined with methylhydrazine (0.69 mL, 13 mmol) and ammonium acetate (1.30 g, 16.9 mmol) in xylenes (12 mL). The reaction mixture was heated to 135° C. for 18 hours using a Dean Stark apparatus. The reaction was cooled to room temperature, diluted with dichloromethane (50 mL), and washed with water (50 mL) and 1N aqueous hydrochloric acid (50 mL). The organic extracts were dried over magnesium sulfate and concentrated. The crude product was purified by chromatography on silica gel eluting with 4:1 hexanes/ethyl acetate to yield 1.20 g of 6-bromo-1-methyl-3ethyl-1H-indazole (75% yield). 1H NMR (400 MHz, CDCl3) δ 1.35 (t, 3, J=7.7), 2.94 (q, 2, J=7.7), 3.95 (s, 3), 7.18 (dd, 1, J=8.5, 1.5), 7.50 (d, J=0.8), 7.52 (dd, 1, J=8.5, 0.6). 13C NMR (100 MHz, CDCl3) δ 13.66, 20.29, 35.21, 111.82, 120.61, 121.35, 121.60, 123.05, 141.68, 147.08. IR 2970, 2935, 1609, 1506, 1458, 1223, 1047, 819, 805 cm-1. Analysis calculated for C10H11BrN2 : C, 50.23; H, 4.64; N, 11.72. Found: C, 50.14; H, 4.57; N, 11.46.
Quantity
2 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0.69 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
xylenes
Quantity
12 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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